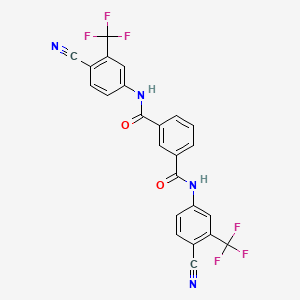

N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide

Overview

Description

DJ-V-159 is a synthetic compound known for its role as an agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A). This receptor is involved in various physiological processes, including metabolism and hormone regulation. DJ-V-159 has been studied for its potential therapeutic applications, particularly in the regulation of blood glucose levels and insulin secretion .

Scientific Research Applications

Chemistry: DJ-V-159 is used as a tool compound to study the GPRC6A receptor and its signaling pathways.

Biology: It has been shown to stimulate insulin secretion in mouse beta-cell MIN-6 cells, making it a valuable compound for diabetes research.

Medicine: DJ-V-159 has potential therapeutic applications in the regulation of blood glucose levels, which could be beneficial for patients with diabetes.

Industry: The compound’s ability to modulate metabolic pathways makes it a candidate for the development of new metabolic drugs .

Mechanism of Action

DJ-V-159 exerts its effects by binding to and activating

Biochemical Analysis

Biochemical Properties

N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide interacts with GPRC6A, a receptor involved in various biochemical reactions. It activates GPRC6A at nanomolar concentrations, leading to the stimulation of extracellular signal-regulated kinase (ERK) phosphorylation and cyclic adenosine monophosphate (cAMP) accumulation in cells expressing GPRC6A . This interaction is crucial for the regulation of energy metabolism and insulin secretion from pancreatic β-cells .

Cellular Effects

This compound exerts significant effects on various cell types, particularly pancreatic β-cells. It stimulates insulin secretion, thereby lowering serum glucose levels in wild-type mice . Additionally, this compound influences cell signaling pathways, including ERK phosphorylation and cAMP accumulation, which are essential for cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GPRC6A. This binding activates the receptor, leading to downstream signaling events such as ERK phosphorylation and cAMP accumulation . These signaling pathways play a pivotal role in regulating insulin secretion and glucose homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that it consistently stimulates insulin secretion and maintains glucose homeostasis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively stimulates insulin secretion without adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose homeostasis. It interacts with enzymes and cofactors that regulate insulin secretion and energy metabolism . This compound’s activation of GPRC6A influences metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, ensuring its effective action .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with GPRC6A . This localization is essential for its activity and function, as it allows the compound to effectively bind to its target receptor and initiate downstream signaling events .

Preparation Methods

Synthetic Routes and Reaction Conditions

DJ-V-159 is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The key steps include the formation of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

DJ-V-159 undergoes various chemical reactions, including:

Oxidation: DJ-V-159 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in DJ-V-159.

Substitution: Substitution reactions involving halogenated reagents can lead to the formation of substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst can facilitate substitution reactions

Major Products

The major products formed from these reactions include various derivatives of DJ-V-159 with modified functional groups, which can be further studied for their biological activity .

Properties

IUPAC Name |

1-N,3-N-bis[4-cyano-3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12F6N4O2/c25-23(26,27)19-9-17(6-4-15(19)11-31)33-21(35)13-2-1-3-14(8-13)22(36)34-18-7-5-16(12-32)20(10-18)24(28,29)30/h1-10H,(H,33,35)(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVNLJLJLVESLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the Structure-Activity Relationship (SAR) of DJ-V-159 and how does modifying its structure impact its activity?

A2: The research paper primarily focuses on the discovery and initial characterization of DJ-V-159. [] While it mentions that the compound was selected from a series of tri-phenyl compounds after chemical modifications and functional analysis, it doesn't provide detailed information about the specific SAR of DJ-V-159. [] Further research is needed to understand how different structural modifications of DJ-V-159 affect its binding affinity to GPRC6A, its potency in stimulating insulin secretion, and its overall efficacy in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B1496180.png)

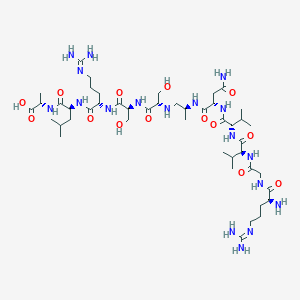

![(3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-Dibenzyl-9,18-bis[(2R)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B1496187.png)

phenanthren]-10a'-ol](/img/structure/B1496198.png)

![Methyl (1R,13Z,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11,13-hexaene-27-carboxylate](/img/structure/B1496220.png)

phenanthren]-10a'-ol](/img/structure/B1496222.png)

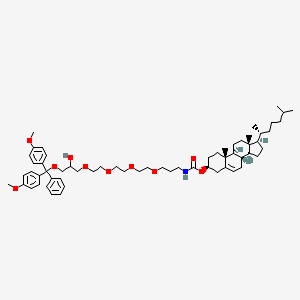

![[(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6S)-2-[(1R,2S)-3-[[(2R,3S,4S)-5-[[(2S,3S)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-3,5-dihydroxy-6-methoxyoxan-4-yl] carbamate;[(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3S)-1-[[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-3,5-dihydroxy-6-methoxyoxan-4-yl] carbamate](/img/structure/B1496223.png)